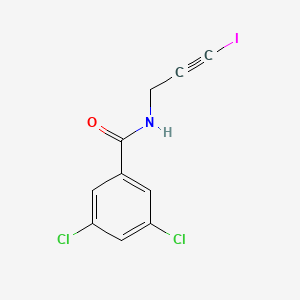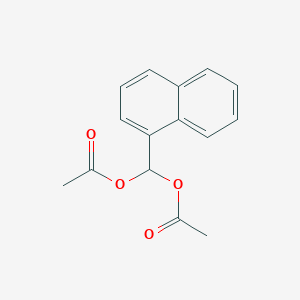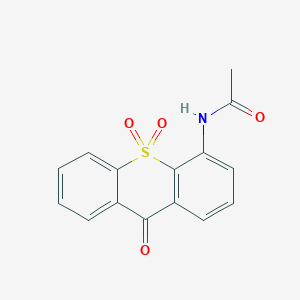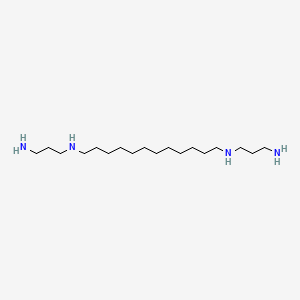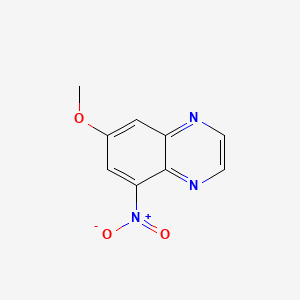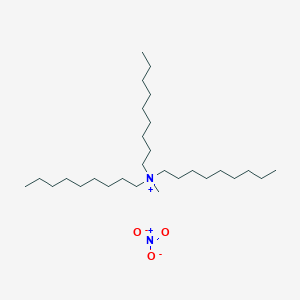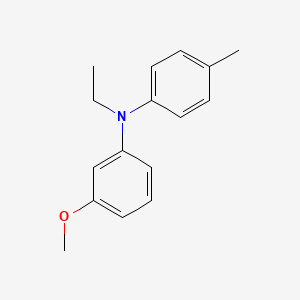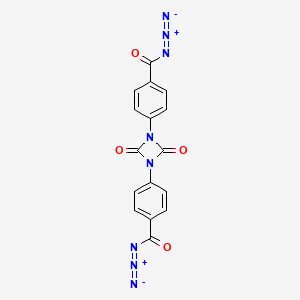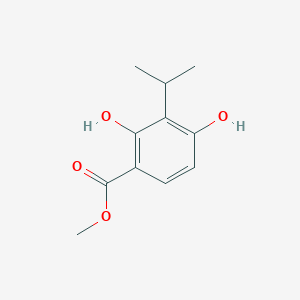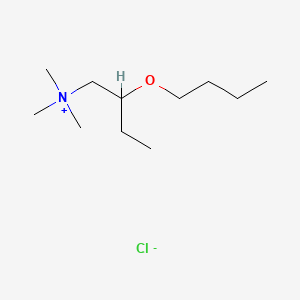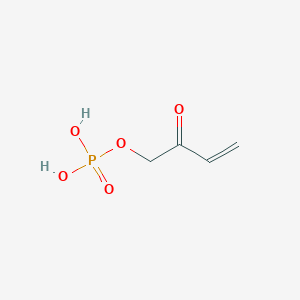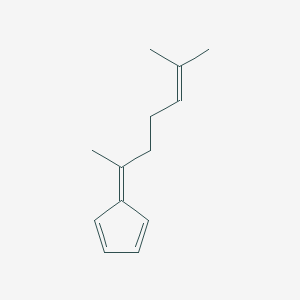
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,5-dimethyl-4-hexenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- can be achieved through several synthetic routes. One common method involves the dehydrogenation of cyclopentadiene derivatives. The reaction typically requires a catalyst and elevated temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound often involves the cracking of dicyclopentadiene at high temperatures (around 180°C) to yield the monomeric form of cyclopentadiene, which can then be further functionalized to introduce the 1,5-dimethyl-4-hexenylidene group .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentadiene derivatives.
Scientific Research Applications
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or ketones .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentadiene, 5,5-dimethyl-: Similar structure but lacks the 1,5-dimethyl-4-hexenylidene group.
1,3-Cyclopentadiene, 5-(1-methylethylidene)-: Contains an isopropylidene group instead of the 1,5-dimethyl-4-hexenylidene group.
Uniqueness
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is unique due to the presence of the 1,5-dimethyl-4-hexenylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentadiene derivatives .
Properties
CAS No. |
64243-15-8 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
5-(6-methylhept-5-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H18/c1-11(2)7-6-8-12(3)13-9-4-5-10-13/h4-5,7,9-10H,6,8H2,1-3H3 |
InChI Key |
VSUVAMYJGFXXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C1C=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


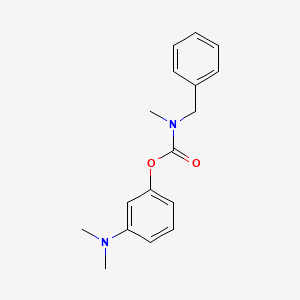
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
